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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-
phenyloctan-1-one, a valuable ketone intermediate in various fields of chemical research and
development. This document details the underlying chemical principles, provides adaptable
experimental protocols, and presents key analytical data for the characterization of the target
molecule.

Introduction

1-phenyloctan-1-one, also known as octanophenone or heptyl phenyl ketone, is an aromatic
ketone with the chemical formula C14H200. Its structure, featuring a phenyl group attached to
an eight-carbon acyl chain, makes it a useful building block in organic synthesis. This guide will
focus on the two most prevalent and versatile methods for its preparation: the Friedel-Crafts
acylation of benzene and the Grignard reaction.

Table 1: Physicochemical Properties of 1-phenyloctan-1-one[1][2][3]
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Property Value

CAS Number 1674-37-9

Molecular Formula C14H200

Molecular Weight 204.31 g/mol [1][2]

Appearance Colorless to pale yellow liquid

Boiling Point Approximately 289-290 °C at 760 mmHg

Insoluble in water; soluble in organic solvents

Solubility ]
like ether, benzene, and chloroform.

Synthetic Methodologies
Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic
ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic
ring, in this case, benzene, with an acylating agent, octanoyl chloride, in the presence of a
Lewis acid catalyst, typically aluminum chloride (AICIs).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is
generated by the reaction of octanoyl chloride with aluminum chloride. This acylium ion is then
attacked by the nucleophilic Tt-electron system of the benzene ring, leading to the formation of
a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the
tetrachloroaluminate anion (AICls™) restores the aromaticity of the ring and regenerates the
aluminum chloride catalyst, yielding 1-phenyloctan-1-one.
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Figure 1: Friedel-Crafts Acylation Workflow

Materials:

e Anhydrous Aluminum Chloride (AICI3)

e Anhydrous Benzene

e Octanoyl Chloride

¢ Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CSz) (as solvent)
e Hydrochloric Acid (HCI), 6M

e Sodium Bicarbonate (NaHCO3) solution, saturated

» Brine (saturated NaCl solution)

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)
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o Standard laboratory glassware for anhydrous reactions (flame-dried)
Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube,
suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

» Addition of Reactants: To the stirred suspension, add anhydrous benzene (1.0 equivalent).
Cool the mixture to 0-5 °C using an ice bath.

e Slowly add octanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60
minutes, maintaining the internal temperature below 10 °C.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to
ensure completion, the mixture can be heated to reflux (around 40-50 °C for DCM) for 1-2
hours.

o Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed
ice and 6M hydrochloric acid with vigorous stirring to quench the reaction and decompose
the aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with dichloromethane.

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

 Purification: The crude product can be purified by vacuum distillation to yield pure 1-
phenyloctan-1-one.
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Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

Parameter Value/Condition

Stoichiometry (Benzene:Octanoyl

Chloride:AICls) tiatd

Solvent Anhydrous Dichloromethane or Carbon Disulfide
Reaction Temperature 0 °C to reflux

Reaction Time 3-6 hours

Typical Yield 70-90% (estimated based on similar reactions)

Grignard Reaction

An alternative and highly versatile route to 1-phenyloctan-1-one involves the use of a Grignard
reagent. Two main strategies can be employed:

o Strategy A: Reaction of phenylmagnesium bromide with octanoyl chloride.

o Strategy B: Reaction of an octylmagnesium halide with benzoyl chloride or benzaldehyde
followed by oxidation.

Strategy A is generally preferred for the synthesis of ketones from acid chlorides. The Grignard
reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid
chloride. The initially formed tetrahedral intermediate can then collapse, eliminating the chloride
ion to form the ketone. A key challenge in this method is preventing a second addition of the
Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a
byproduct. This can often be controlled by using low temperatures and a slow, controlled
addition of the Grignard reagent.
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Figure 2: Grignard Synthesis Workflow (Strategy A)

Materials:

e Magnesium turnings

e Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

e Bromobenzene

e Octanoyl Chloride

 lodine (a small crystal for initiation)

o Saturated aqueous Ammonium Chloride (NH4Cl) solution

o Standard laboratory glassware for anhydrous Grignard reactions (flame-dried)
Procedure:

o Preparation of Phenylmagnesium Bromide:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser with a calcium chloride drying tube, and a dropping funnel, place
magnesium turnings (1.1 equivalents).
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Add a small crystal of iodine.

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous
diethyl ether.

Add a small portion of the bromobenzene solution to the magnesium. The reaction is
initiated when the color of the iodine fades and the solution becomes cloudy with gentle
bubbling. Gentle warming may be required.

Once the reaction has started, add the remaining bromobenzene solution dropwise at a
rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an
additional 30-60 minutes to ensure complete formation of the Grignard reagent.

e Reaction with Octanoyl Chloride:

[¢]

Cool the freshly prepared phenylmagnesium bromide solution to -78 °C using a dry
ice/acetone bath.

In a separate flask, prepare a solution of octanoyl chloride (0.9 equivalents) in anhydrous
diethyl ether.

Add the octanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C.

After the addition is complete, allow the mixture to slowly warm to room temperature and
stir for an additional 1-2 hours.

o Work-up and Purification:

o

[e]

o

[¢]

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise
addition of saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer twice with diethyl ether.

Combine the organic layers and wash with brine.
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by vacuum distillation.

Table 3: Typical Reaction Parameters for Grignard Synthesis (Strategy A)

Parameter Value/Condition

Stoichiometry (Bromobenzene:Mg:Octanoyl

Chioride) 1:1.1:0.9

Solvent Anhydrous Diethyl Ether or THF

Reaction Temperature -78 °C to room temperature

Reaction Time 3-5 hours

Typical Yield 60-80% (estimated based on similar reactions)

Characterization Data

Accurate characterization of the synthesized 1-phenyloctan-1-one is crucial to confirm its
identity and purity. The following tables summarize the expected spectroscopic data.

Table 4: 1H NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic (ortho to
~7.95 d 2H

C=0)

Aromatic (para to
~7.55 t 1H

C=0)

Aromatic (meta to
~7.45 t 2H

C=0)
~2.95 t 2H -CH2-C=0
~1.75 quint 2H -CH2-CH2-C=0
~1.30 m 8H -(CH2)a-
~0.90 t 3H -CHs

Table 5: 13C NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.
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Chemical Shift (6, ppm) Assighment
~200.5 C=0

~137.0 Aromatic (ipso-C)
~133.0 Aromatic (para-CH)
~128.6 Aromatic (ortho-CH)
~128.0 Aromatic (meta-CH)
~38.5 -CH2-C=0

~31.6 -(CH2)s-CHs

~29.4 -(CH2)a-CH2-

~29.2 -(CH2)3-CH2-

~24.2 -CH2-CH2-C=0
~22.6 -CH2-CHs

~14.1 -CHs

Table 6: IR and Mass Spectrometry Data

Spectroscopic Technique

Key Peaks/Fragments

Infrared (IR) Spectroscopy

~1685 cm~! (strong, C=0 stretch), ~3060 cm™1
(aromatic C-H stretch), ~2930, 2855 cm~!
(aliphatic C-H stretch), ~1595, 1450 cm~!

(aromatic C=C stretch)

Mass Spectrometry (MS)

m/z 204 (M*), 120 ([CeHsCQJ*), 105
([CeHsCO]* - CH3), 77 ([CeHs]*)

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of 1-

phenyloctan-1-one: Friedel-Crafts acylation and the Grignard reaction. While Friedel-Crafts
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acylation offers a more direct route, the Grignard synthesis provides a versatile alternative. The
provided experimental protocols, adapted from established procedures for similar
transformations, offer a solid foundation for the successful synthesis and purification of the
target compound. The tabulated spectroscopic data serves as a crucial reference for the
analytical confirmation of the product's identity and purity. Researchers, scientists, and drug
development professionals can utilize this guide to facilitate the preparation and
characterization of 1-phenyloctan-1-one for their specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of 1-
phenyloctan-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677104#synthesis-of-1-phenyloctan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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